molecular formula C12H15N3 B13269063 N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

Cat. No.: B13269063
M. Wt: 201.27 g/mol
InChI Key: LGSBTSJIWWUOOW-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline is an organic compound featuring a 1H-imidazole ring connected via a methylene (-CH₂-) linker to a 3,4-dimethyl-substituted aniline group. This structural combination suggests applications in catalysis, supramolecular chemistry, or as a synthetic intermediate.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline

InChI

InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14)

InChI Key

LGSBTSJIWWUOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=NC=CN2)C

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of N-(1H-Imidazol-2-ylmethyl)-3,4-dimethylaniline typically involves two main steps: the preparation of the imidazole derivative and its subsequent attachment to the aniline backbone.

Step 1: Preparation of Imidazole Derivative

The imidazole ring can be synthesized using various methods, such as the Debus-Radiszewski synthesis or the Wallach synthesis. For the specific derivative needed, such as 2-(chloromethyl)-1H-imidazole, one might start with simpler imidazole compounds and modify them through chloromethylation reactions.

Step 2: Attachment to Aniline Backbone

Once the imidazole derivative is prepared, it can be attached to the 3,4-dimethylaniline backbone through an alkylation reaction. This typically involves reacting the imidazole derivative with the aniline in the presence of a base to facilitate the formation of the methylene bridge.

Reaction Conditions

  • Solvent: Common solvents include dichloroethane (DCE) or hexafluoroisopropanol (HFIP) mixtures, which provide a suitable environment for the reaction.
  • Catalyst: Transition metal catalysts can be used to enhance the efficiency of the coupling reaction.
  • pH Control: Maintaining a controlled pH (e.g., pH 7–9) is crucial for optimal reaction conditions.

Analysis of Reaction Steps

N-Alkylation of Imidazole

N-alkylation of imidazole derivatives can be achieved through methods similar to those used for azoles. This involves coupling the imidazole derivative with a suitable alkylating agent under controlled conditions.

Purification and Characterization

Purification Techniques

Purification of this compound can involve recrystallization or chromatography techniques, such as silica column chromatography, to achieve high purity.

Characterization Methods

Characterization typically involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity and Applications

Compounds containing imidazole rings often exhibit significant biological activity, including antimicrobial and anticancer properties. The specific biological activity of this compound would depend on its interactions with biological targets, which could be influenced by the imidazole and aniline moieties.

Data Tables

Given the lack of specific data on this compound in the provided sources, the following table summarizes general information on imidazole-containing compounds:

Compound Feature Description
Imidazole Ring Five-membered heterocyclic ring with three carbon and two nitrogen atoms.
Biological Activity Exhibits antimicrobial, anticancer, and other therapeutic activities.
Synthesis Methods Debus-Radiszewski synthesis, Wallach synthesis, and others.
Solubility Generally soluble in polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic HBr and DMSO.

    Reduction: Hydrogen gas with metal catalysts.

    Substitution: Bases like NaOH or acids like HCl.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of biologically active molecules .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline is an organic compound with an imidazole ring attached to a benzene ring containing two methyl groups at the 3 and 4 positions, influencing its chemical properties and biological activity. This compound is notable for its potential applications in medicinal chemistry due to the pharmacological properties associated with imidazole derivatives.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly due to the pharmacological properties associated with imidazole derivatives. Interaction studies are essential for understanding its pharmacodynamics. These studies typically focus on target identification, binding affinity, and selectivity. Such studies are crucial for assessing its viability as a therapeutic agent.

The structure of this compound, featuring an imidazole group attached to a dimethylaniline moiety, influences its chemical properties and biological activity. The presence of the imidazole ring is known for its biological relevance, suggesting that this compound may possess antimicrobial, antiviral, or anticancer properties. Modifications in the substituents can lead to varied biological profiles, making this compound a candidate for further pharmacological evaluation.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylanilineContains phenyl substituentsExhibits significant anti-cancer activity
N-(1H-imidazol-5-ylmethyl)-anilineLacks methyl groups on the benzene ringSimpler structure but retains biological activity
3-Chloro-N-(1H-imidazol-5-ylmethyl)-anilineChlorine substitution at position 3Potentially enhanced reactivity due to electronegative chlorine

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include nitroimidazoles, Schiff bases, and chloromethyl-substituted imidazoles. A comparative analysis is presented below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Applications Reference
N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline Imidazole + dimethylaniline Methylene linker, no nitro Potential ligand or intermediate
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitroimidazole + chloromethylphenyl Chloromethyl, nitro Intermediate for TDAE-mediated reactions
N-(2-nitrobenzalidene)-2,4-dimethylaniline Schiff base + dimethylaniline Nitrobenzalidene Third-order NLO properties
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Nitroimidazole + hydroxypropyl Chloro-hydroxypropyl Pharmaceutical intermediate
Key Observations:

Nitro Group Impact: The presence of a nitro group (e.g., in 5-nitroimidazoles and Schiff bases ) enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions or redox reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole serves as a precursor for synthesizing arylethanols via tetrakis(dimethylamino)ethylene (TDAE) methodology . In contrast, the absence of a nitro group in this compound may render it less reactive but more stable under acidic conditions.

Functional Group Diversity :

  • Chloromethyl () and hydroxypropyl () substituents enable further derivatization, such as cross-coupling or esterification. The methylene-linked imidazole-aniline structure in the target compound may instead favor coordination to metal centers.

Optical Properties: Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline exhibit third-order nonlinear optical (NLO) behavior due to extended π-conjugation and nitro-group-induced charge transfer . The target compound’s lack of a conjugated Schiff base system likely limits its NLO activity.

Computational and Experimental Insights

  • highlights computational studies linking molecular structure to NLO properties, emphasizing the role of hyperpolarizabilities. Similar methods could predict the target compound’s electronic properties, though its simpler structure may result in weaker nonlinear responses compared to nitro-Schiff bases.

Biological Activity

N-(1H-imidazol-2-ylmethyl)-3,4-dimethylaniline is a compound characterized by the presence of both imidazole and dimethylaniline functional groups. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on existing literature.

Chemical Structure and Properties

This compound features an imidazole ring connected to a dimethylaniline moiety via a methylene bridge. The imidazole ring is known for its biological relevance, often serving as a pharmacophore in various therapeutic agents. The presence of the dimethylaniline component may enhance the compound's lipophilicity and ability to penetrate biological membranes.

1. Antimicrobial Activity

Compounds with imidazole and aniline structures are frequently reported to exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The imidazole ring's ability to interact with microbial targets suggests that this compound may also possess antimicrobial effects, warranting further investigation.

CompoundTarget OrganismActivity
1Staphylococcus aureusModerate
2Escherichia coliSignificant
3Candida albicansVariable

2. Anticancer Properties

The anticancer potential of compounds containing imidazole has been documented extensively. For example, certain imidazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies indicate that modifications in the substituents can lead to varied biological profiles, making this compound a candidate for anticancer evaluation.

Case Study:
A study on related imidazole derivatives demonstrated IC50 values of less than 100 μM against colorectal cancer cell lines, showing that structural variations significantly influence their efficacy . Similar investigations into this compound could reveal its potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Compounds with imidazole rings often act as enzyme inhibitors, potentially affecting pathways involved in cancer progression or microbial survival.
  • DNA Interaction: The ability of imidazole-containing compounds to intercalate with DNA may lead to cytotoxic effects against cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their anticancer and antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the imidazole or dimethylaniline portions could enhance potency or selectivity towards specific biological targets.

ModificationExpected Effect
Substituent VariationAltered lipophilicity and potency
Ring SubstitutionEnhanced binding affinity
Chain Length ChangeImproved bioavailability

Q & A

Q. Table 1. Representative Synthetic Yields for Derivatives

Derivative SubstituentYield (%)ConditionsCitation
3,4,5-Trimethoxyphenyl392.0 mmol tert-butyl NC
4-Chlorophenyl931.0 mmol tert-butyl NC
4-Benzyloxyphenyl722.0 mmol tert-butyl NC

Q. Table 2. Key Crystallographic Data

ParameterValueCitation
Space groupP21/n
Unit cell volume (ų)3816.5
Mean C–C bond length (Å)0.006

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